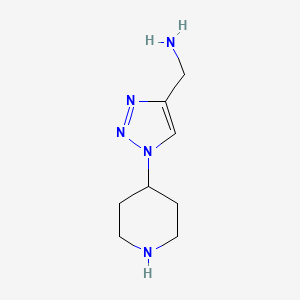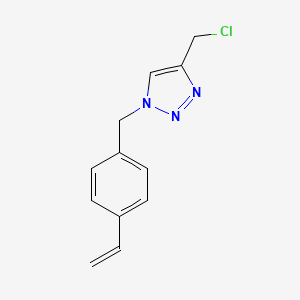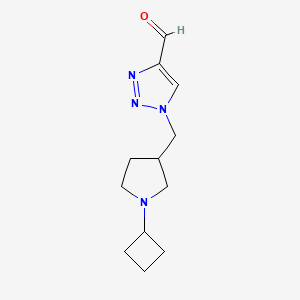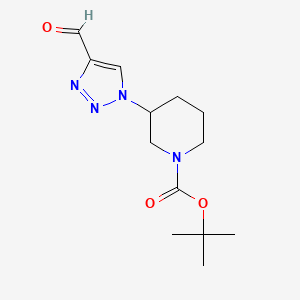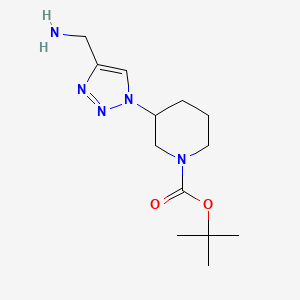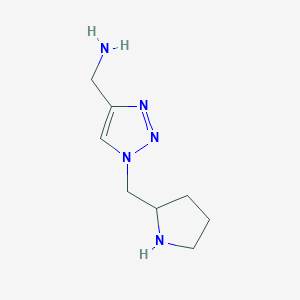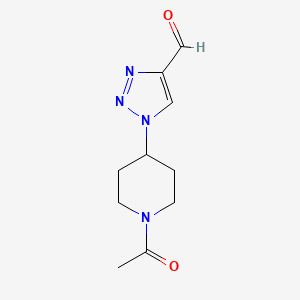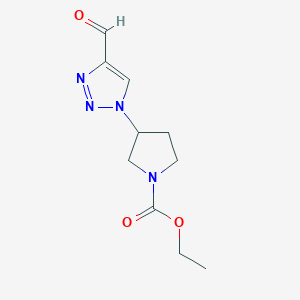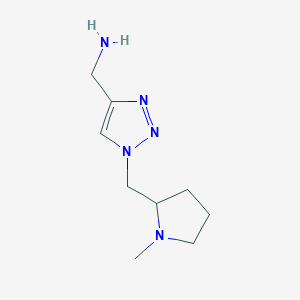
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine
Overview
Description
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine, commonly known as CPT-2, is a synthetic compound with a wide range of potential applications in the field of scientific research. CPT-2 has been studied extensively in recent years due to its unique properties and potential as an experimental tool in many different areas of scientific research.
Scientific Research Applications
Ambient-Temperature Synthesis
The synthesis of novel pyrazole derivatives at ambient temperature offers insights into efficient and practical approaches in organic synthesis. For instance, a study reported the synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting methodologies that could be applicable to the synthesis of similarly structured compounds like “(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine” (Diana Becerra, J. Cobo, & Juan C Castillo, 2021).
Cobalt(II) Complex Formation
Research on cobalt(II) complexes with N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands reveals the potential of pyrazole-based compounds in coordination chemistry and catalysis. This research could provide a foundation for the development of new materials and catalysts using “this compound” as a ligand (Sunghye Choi et al., 2015).
Antidepressant Activity
The investigation of thiophene-based pyrazolines for antidepressant activity demonstrates the biomedical potential of pyrazole derivatives. While the study does not directly mention “this compound”, it suggests a framework for assessing the neuropharmacological properties of related compounds (B. Mathew, J. Suresh, & S. Anbazhagan, 2014).
Antimicrobial Activity
Research on chitosan Schiff bases derived from heterocyclic moieties, including pyrazole derivatives, illustrates the antimicrobial potential of these compounds. This suggests that “this compound” could be explored for similar applications (A. Hamed et al., 2020).
Material Science and DFT Calculations
Studies involving the synthesis, characterization, and computational analysis of thiophene derivatives offer insights into the material properties and theoretical aspects of related compounds. These findings could guide the design and optimization of materials based on “this compound” for various applications (Ezzat Khan et al., 2015).
properties
IUPAC Name |
[1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-6-10-8-15(7-9-3-4-9)14-12(10)11-2-1-5-16-11/h1-2,5,8-9H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQMSNLBJBIDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CS3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



